Product packaging for Eucalyptal A(Cat. No.:)

Eucalyptal A

Cat. No.: B1261563
M. Wt: 468.6 g/mol
InChI Key: HJUVXYVQIXPSJI-ICRWQPCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eucalyptal A is a high-purity natural product reagent offered for research and development purposes. It is presented as a potential compound of interest within the terpenoid class, inspired by bioactive constituents found in Eucalyptus species, which are known for a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects . Researchers can investigate its specific mechanisms of action, which may involve interactions with immune response pathways or antimicrobial targets, similar to the documented effects of related compounds like 1,8-cineole (eucalyptol) . Potential research applications for this compound span multiple disciplines, including pharmacology for drug discovery, agricultural chemistry for developing biopesticides, and materials science as a green solvent or intermediate in synthetic chemistry . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified laboratory personnel in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O6 B1261563 Eucalyptal A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36O6

Molecular Weight

468.6 g/mol

IUPAC Name

(1R,4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-prop-1-en-2-yl-1,2,3,5,6,7,12a,12b-octahydronaphtho[1,2-b]chromene-9,11-dicarbaldehyde

InChI

InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,17,20,22,26,31-33H,3,5,7-11H2,1-2,4,6H3/t17-,20+,22-,26-,27+,28+/m0/s1

InChI Key

HJUVXYVQIXPSJI-ICRWQPCKSA-N

Isomeric SMILES

CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3[C@@H](CCC4=C)C(=C)C)O)C)C=O)O)C=O)O

Canonical SMILES

CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(CCC4=C)C(=C)C)O)C)C=O)O)C=O)O

Origin of Product

United States

Eucalyptol Biosynthesis: Pathways and Enzymatic Mechanisms

Precursor Compounds and Isoprenoid Biosynthesis Pathways

The journey to eucalyptol (B1671775) begins with fundamental precursor molecules derived from two primary isoprenoid biosynthesis pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. plos.orgwikipedia.org Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

The MVA pathway, located in the cytosol, is generally responsible for producing precursors for sesquiterpenes and triterpenes. plos.orgunivie.ac.at In contrast, the MEP pathway, which operates in the plastids, typically supplies precursors for monoterpenes, diterpenes, carotenoids, and chlorophylls. plos.orgnih.gov In higher plants, both pathways coexist and can interact. wikipedia.org

The synthesis of eucalyptol, a monoterpene, primarily utilizes precursors from the MEP pathway. researchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP. researchgate.net These five-carbon units are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor for a multitude of monoterpenes, including eucalyptol. researchgate.netresearchgate.net

Precursor PathwayLocationKey PrecursorsPrimary Output for Eucalyptol Biosynthesis
Mevalonate (MVA) Pathway CytosolAcetyl-CoAGenerally contributes to sesquiterpenes and triterpenes. plos.orgunivie.ac.at
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde-3-phosphateIsopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP). plos.orgresearchgate.net

Enzymatic Catalysis in Eucalyptol Formation

The conversion of geranyl pyrophosphate (GPP) to eucalyptol is a critical step catalyzed by the enzyme 1,8-cineole synthase (also known as eucalyptol synthase). ontosight.ainih.gov This enzyme facilitates a complex cyclization reaction. The process is thought to begin with the isomerization of GPP to linalyl pyrophosphate (LPP). wikipedia.orgnih.gov

Following this isomerization, the pyrophosphate group is eliminated, leading to the formation of an α-terpinyl cation intermediate. researchgate.netnih.gov This reactive carbocation is then captured by a water molecule, and a subsequent intramolecular attack of the hydroxyl group on the remaining double bond results in the formation of the characteristic ether linkage of eucalyptol. nih.govoup.com The oxygen atom in the final eucalyptol molecule is derived from water. nih.govgenome.jp

Cineole synthase exhibits high substrate specificity for GPP and requires a divalent metal ion, such as manganese (Mn²⁺) or zinc (Zn²⁺), as a cofactor for its activity; magnesium (Mg²⁺) is less effective. ontosight.aigenome.jp The enzyme's active site plays a crucial role in binding the substrate and orchestrating the series of reactions to produce 1,8-cineole with high stereoselectivity. ontosight.ai

EnzymeSubstrateProductCofactor(s)Key Mechanistic Steps
1,8-Cineole Synthase Geranyl pyrophosphate (GPP)1,8-Cineole (Eucalyptol)Mn²⁺, Zn²⁺ genome.jpIsomerization to LPP, formation of α-terpinyl cation, nucleophilic attack by water, and cyclization. wikipedia.orgresearchgate.netnih.gov

Genetic Regulation of Terpenoid Biosynthesis in Eucalyptol-Producing Organisms

The biosynthesis of eucalyptol and other terpenoids is under tight genetic control. The expression of genes encoding key enzymes in the MVA and MEP pathways, as well as the terpene synthase (TPS) genes like 1,8-cineole synthase, is highly regulated. cas.cznih.gov

In Eucalyptus species, which are prolific producers of eucalyptol, the expression of terpenoid biosynthesis genes can vary with leaf development. cas.cz Studies on Eucalyptus camaldulensis have shown that the expression of key genes, including 1,8-cineole synthase-2, differs between young and mature leaves, correlating with variations in the volatile compound profile. cas.czresearchgate.net

Transcription factors from families such as WRKY, MYB, NAC, and bHLH are believed to play significant regulatory roles in controlling the expression of these key biosynthetic genes. cas.czresearchgate.net The genome of Eucalyptus grandis contains a large and diverse family of TPS genes, which are often found in physical clusters. nih.gov The evolution and regulation of these gene clusters contribute to the wide variety of terpene profiles observed in different Eucalyptus species. nih.gov For instance, research has identified specific TPS genes in different chemotypes of Cinnamomum camphora that are likely responsible for the biosynthesis of eucalyptol, linalool, and camphor, respectively. cabidigitallibrary.org

Interconnections with Other Plant Metabolic Pathways

The biosynthesis of eucalyptol is interconnected with other major metabolic pathways in plants, most notably the phenylpropanoid pathway, which is responsible for the production of lignin (B12514952). researchgate.netosti.gov Both terpenoid and phenylpropanoid pathways are crucial for plant growth, development, and defense.

The precursors for both pathways are derived from primary metabolism. While the MEP pathway provides the building blocks for terpenoids, the phenylpropanoid pathway utilizes the amino acid phenylalanine as a starting point. osti.gov There is evidence of coordinated regulation and metabolic crosstalk between these pathways. For example, transcriptomic studies in Pinus massoniana have identified numerous genes involved in both lignin and terpenoid biosynthesis, suggesting a complex regulatory network that coordinates the flow of carbon and energy into these different secondary metabolic routes. researchgate.netnih.gov

In some instances, intermediates from one pathway can influence the other. While the direct biochemical links are still being elucidated, the coordinated expression of genes related to both pathways suggests that plants manage the allocation of resources to these different metabolic demands in a highly integrated manner. mdpi.comresearchgate.net This integration is vital for the plant's ability to respond to developmental cues and environmental stresses. mdpi.com

Chemical Synthesis and Derivatization Strategies of Eucalyptol

Total Synthesis Approaches for Eucalyptol (B1671775) and Its Analogs

The total synthesis of Eucalyptol (1,8-cineole) and its analogs has been a subject of interest in organic chemistry. One biosynthetic pathway involves the cyclization of geranyl pyrophosphate. wikipedia.org Synthetic strategies often focus on creating the characteristic bicyclic ether structure. For instance, the reduction of α-terpineol presents a cost-effective and environmentally friendly route to Eucalyptol. ijarsct.co.in Another approach is the epoxidation of α-pinene, which can yield Eucalyptol with a high degree of purity. ijarsct.co.in Research into more efficient and greener synthesis methods is ongoing, aiming to impact both industrial production and environmental sustainability. ijarsct.co.in

Eucalyptol as a Green Solvent in Advanced Organic Synthesis

Eucalyptol has emerged as a promising green solvent, offering a bio-based and recyclable alternative to conventional petroleum-derived solvents. researchgate.nettandfonline.com It is a bio-based monoterpene that is being explored as a viable reaction medium for various chemical transformations. tandfonline.comresearchgate.net Its properties, such as being immiscible with water and having low toxicity, make it an attractive option for sustainable chemistry. researchgate.net

Eucalyptol has demonstrated its utility as a solvent in the synthesis of a variety of heterocyclic compounds containing oxygen, sulfur, and nitrogen. mdpi.comsemanticscholar.org It has been successfully employed in numerous metal-catalyzed coupling reactions, including Suzuki–Miyaura, Sonogashira–Hagihara, Buchwald–Hartwig, and Hiyama couplings, to construct these complex molecular scaffolds. mdpi.comsemanticscholar.orgmdpi.com For example, it has been used as a solvent for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines and in multicomponent reactions to produce highly functionalized pyridines. mdpi.comrsc.org Research has shown that Eucalyptol can be a sustainable alternative to common solvents in these synthetic processes. researchgate.netmdpi.com

Interactive Data Table: Comparison of Eucalyptol with Other Solvents in Heterocycle Synthesis

Reaction TypeProductSolventYield (%)Reference
Suzuki-MiyauraSubstituted ThiopheneEucalyptol85 rsc.org
SonogashiraArylated PyrimidineEucalyptol72 rsc.org
C-H Arylation3-Arylimidazo[1,2-a]pyridineEucalyptol61 researchgate.net
MulticomponentFunctionalized PyridineEucalyptol54 mdpi.com

The use of eucalyptus extracts, which are rich in Eucalyptol, has been explored in the green synthesis of various nanomaterials. While direct use of pure Eucalyptol for graphene synthesis is not extensively documented in the provided results, extracts from Eucalyptus species have been employed as reducing and capping agents in the synthesis of metal and metal oxide nanoparticles, such as silver, zinc oxide, and iron oxide nanoparticles. nih.govmdpi.commdpi.com These green synthesis approaches leverage the bioactive compounds in the extracts to facilitate the formation of nanostructures, offering an environmentally friendly alternative to conventional chemical methods. chalcogen.ro This suggests a potential, though not yet fully explored, role for Eucalyptol or its derivatives in the sustainable production of advanced materials like graphene.

Derivatization Methods for Eucalyptol and Related Essential Oil Components

Derivatization is a chemical process used to modify the functional groups of a compound to alter its properties or to make it more suitable for a specific application. iscientific.org For essential oil components like Eucalyptol, derivatization can lead to novel compounds with enhanced biological activities or improved physicochemical properties. researchgate.nettandfonline.com

The chemical structure of Eucalyptol, a bicyclic ether, can be modified to study how changes in its structure affect its biological activity. While Eucalyptol itself lacks highly reactive functional groups, related terpenes from essential oils, which often contain hydroxyl or carbonyl groups, are more readily derivatized. scispace.com For instance, citronellal (B1669106), another component of some eucalyptus oils, has been used in the hemi-synthesis of novel chiral benzodiazepine (B76468) derivatives. researchgate.nettandfonline.comtandfonline.com Such studies are crucial for understanding the structure-activity relationships of these natural products and for developing new therapeutic agents. The modification of functional groups can be analyzed using techniques like NMR and FTIR to confirm the structural changes. tandfonline.commdpi.com

The synthesis of novel derivatives from essential oil components aims to create compounds with improved or new properties. For example, the condensation of citronellal with various amines has led to the formation of new chiral benzodiazepine structures with potential applications in medicinal chemistry. researchgate.nettandfonline.com These derivatization reactions are often designed to be efficient and environmentally friendly, sometimes proceeding at room temperature and yielding pure products without the need for extensive purification. tandfonline.com The resulting derivatives are then characterized to determine their chemical structure and physical properties, such as thermal behavior, which can be studied using techniques like differential scanning calorimetry. tandfonline.comtandfonline.com

Advanced Analytical Methodologies for Eucalyptol Characterization

Chromatographic Techniques for Isolation, Separation, and Quantification

The isolation and purification of Eucalyptal A from the complex matrix of Eucalyptus extracts rely on a combination of chromatographic methods. These techniques are essential for separating this specific compound from a myriad of other structurally related phloroglucinol-terpene adducts, terpenoids, and phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds present in plant extracts. While this compound itself is a relatively large and non-volatile molecule, GC-MS is instrumental in characterizing the chemical profile of the Eucalyptus extracts from which it is isolated. This includes the identification of various terpenoids that may be precursors or co-constituents. acs.orgnih.gov

For the analysis of related compounds in Eucalyptus extracts, GC-MS is typically performed using a capillary column, which provides high-resolution separation. nih.govjzar.org The mass spectrometer fragments the eluting compounds into characteristic ions, allowing for their identification by comparing the resulting mass spectra with spectral libraries. scirp.orgnist.gov While a specific GC-MS analysis of underivatized this compound is not commonly reported due to its low volatility, derivatization techniques could potentially be employed to increase its volatility for GC-MS analysis.

Table 1: Typical GC-MS Parameters for Analysis of Terpenoids in Eucalyptus Extracts

ParameterValue
Column Type Fused silica (B1680970) capillary column (e.g., DB-Wax, HP-5MS)
Column Dimensions 30-60 m length x 0.25 mm i.d. x 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless or split
Temperature Program Ramped temperature, e.g., initial temp. 40-60°C, ramped to 220-250°C
Detector Mass Spectrometer (Electron Ionization mode)

This table presents typical parameters and does not represent a specific analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the rapid screening and separation of compounds in plant extracts. For complex mixtures like those from Eucalyptus, HPTLC can be used to separate different classes of compounds, such as flavonoids and phloroglucinol-terpene adducts. nih.govnih.gov

The separation is achieved on high-performance silica gel plates, and the choice of the mobile phase is critical for achieving good resolution. For compounds similar in polarity to this compound, a non-polar mobile phase system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. nih.gov Visualization of the separated compounds can be achieved under UV light or by spraying with specific reagents that react with the phenolic nature of the phloroglucinol (B13840) moiety. nih.gov

Capillary Gas Chromatography

Capillary Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is the gold standard for the qualitative and quantitative analysis of essential oils and other volatile components from Eucalyptus. nist.govmdpi.com The use of long capillary columns provides excellent separation efficiency, allowing for the resolution of a large number of individual compounds within a single analytical run. jzar.org

This technique is crucial for characterizing the chemical environment in which this compound is found, helping to identify potential biosynthetic precursors and other related natural products. The retention indices of the separated compounds, along with their mass spectra, are used for their identification. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

Once isolated, the structural elucidation of this compound is accomplished through a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex natural products like this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY/NOESY) NMR experiments are required to piece together its intricate structure. acs.orgnih.govscione.com

The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. plantarchives.orghmdb.ca 2D NMR experiments establish correlations between different nuclei:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule. acs.org

The structure of this compound was elucidated using these techniques, which allowed for the complete assignment of all proton and carbon signals and the determination of its relative configuration. acs.org

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2'110.1-
4'108.4-
6'108.4-
9192.410.12 (s)
11192.810.13 (s)
142.31.85 (m)
222.81.65 (m), 1.95 (m)
331.51.40 (m)
4148.9-
5119.54.80 (br s), 4.95 (br s)

Data extracted from Yin et al., 2007. This is a partial list for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound-Related Analyses

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as the aromatic phloroglucinol ring and the formyl groups in this compound. frontiersin.orgnih.gov The UV spectrum of this compound would be expected to show absorption maxima characteristic of its substituted phloroglucinol core.

While UV-Vis spectroscopy is not sufficient for complete structural elucidation, it is a valuable tool for the initial characterization of extracts and purified compounds. It can also be used as a detection method in High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound in a sample. nih.gov The UV absorption maxima for extracts of Eucalyptus globulus leaves, which contain related compounds, have been reported in the range of 275-374 nm. frontiersin.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound reveals a complex spectrum indicative of its multifaceted structure. acs.org The IR spectral data show characteristic absorption bands that correspond to the various functional components of the molecule. acs.org

A notable feature is a broad band observed at 3425 cm⁻¹, which is characteristic of O-H (hydroxyl) stretching vibrations. acs.org This is consistent with the presence of multiple hydroxyl groups in the phloroglucinol and tertiary alcohol moieties of this compound. nih.govacs.org The band at 2950 cm⁻¹ corresponds to C-H stretching of aliphatic parts of the molecule. acs.org A strong absorption at 1633 cm⁻¹ can be attributed to the C=O stretching of the aldehyde (formyl) groups attached to the aromatic ring. acs.org This, along with other signals, confirms the presence of the 3,5-diformyl phloroglucinol subunit. acs.org

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Interpretation
3425 O-H stretching (hydroxyl groups)
2950 C-H stretching (aliphatic)
1633 C=O stretching (aldehyde/carbonyl)
1442 C-C stretching (in-ring, aromatic)
1384 C-H bending
1305 C-O stretching (ether or alcohol)
1193 C-O stretching
1157 C-O-C stretching (cyclic ether)
617 C-H bending (out-of-plane)

Source: acs.org

This detailed spectral fingerprint is crucial for the structural confirmation of this compound and for distinguishing it from other related phloroglucinol-terpenoid compounds found in Eucalyptus species. acs.org

Advanced Sample Preparation and Extraction Techniques for this compound Analysis

The extraction and sample preparation of this compound from its natural source, primarily the fruits of Eucalyptus globulus, are critical steps for its subsequent analysis and isolation. acs.org The choice of technique is dictated by the compound's physicochemical properties, namely its large molecular weight (468.6 g/mol ), high polarity, and non-volatile nature. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting volatile and semi-volatile organic compounds from a sample matrix. nih.govresearchgate.net The method involves exposing a coated fiber to the headspace (the gas phase) above a sample, where volatile analytes partition onto the fiber before being desorbed for analysis, typically by Gas Chromatography (GC). nih.govarpnjournals.org

This technique is widely used for analyzing the volatile constituents of Eucalyptus leaves, such as monoterpenes and sesquiterpenes. nih.govmdpi.com However, this compound is a large, non-volatile compound. nih.govacs.org Due to its low volatility, it would not be present in the headspace of a sample under typical HS-SPME conditions. Therefore, HS-SPME is not a suitable technique for the direct extraction or analysis of this compound.

Pressurized Hot Water Extraction (PHWE)

Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is a green extraction technique that uses water at temperatures between 100°C and 374°C and pressures high enough to maintain its liquid state. mdpi.comresearchgate.net By increasing the temperature, the polarity of water decreases, making it an effective solvent for a wide range of compounds, including moderately polar and non-polar substances. researchgate.net

PHWE is recognized as an efficient and environmentally friendly method for extracting bioactive compounds from various plant materials. quizlet.comhmdb.ca The technique has been successfully applied to extract phenolic compounds and other secondary metabolites from different biomasses. mdpi.comhmdb.ca While specific studies detailing the use of PHWE for the extraction of this compound are not available in the searched literature, the technique holds significant potential. Given this compound's polar nature due to its multiple hydroxyl groups, PHWE could offer an effective and green alternative to conventional solvent extraction methods for its recovery from the Eucalyptus matrix. nih.gov The extraction efficiency would likely be influenced by key parameters such as temperature and extraction time. researchgate.net

Steam Distillation and Solvent Extraction Methodologies

Steam Distillation: This is a traditional method for extracting essential oils and other volatile compounds from plant material. doubtnut.comresearchgate.net The process involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected. researchgate.netnaturalproducts.net This technique is highly effective for isolating temperature-sensitive volatile oils from Eucalyptus leaves. doubtnut.comnaturalproducts.net However, like HS-SPME, steam distillation is fundamentally unsuited for the extraction of non-volatile compounds like this compound. nih.govcontaminantdb.ca Its high molecular weight and polarity prevent it from being volatile with steam. nih.gov

Solvent Extraction: This is the conventional and documented method for isolating this compound. acs.org The process begins with the extraction of the plant material (e.g., fruits of E. globulus) with an organic solvent. acs.org The isolation of related compounds, such as macrocarpals, has been achieved using solvents like ethanol. mdpi.comfoodb.ca Following the initial extraction, a multi-step purification process is required due to the complexity of the plant extract. The crude extract is subjected to extensive column chromatography, often using a sequence of different stationary phases like silica gel, reverse-phase silica gel (such as C18), and size-exclusion gels (like Sephadex LH-20) to separate this compound from other co-extracted compounds. acs.org

Derivatization for Enhanced Analytical Detectability and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for Gas Chromatography (GC). Compounds with polar functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups present in this compound, are often non-volatile and may interact poorly with GC columns. nih.gov Derivatization converts these polar groups into less polar, more volatile ones, enabling or improving their GC analysis.

For compounds rich in hydroxyl groups like this compound, a common derivatization technique is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the -OH groups into trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. mdpi.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. While specific derivatization protocols for this compound are not detailed in the provided results, predicted GC-MS spectra for related derivatized macrocarpals (e.g., TMS derivatives) indicate that this is a viable and necessary approach for their characterization by GC-MS. naturalproducts.net

In Vitro Biological Activities and Mechanistic Insights of Eucalyptol

Antimicrobial Activity and Proposed Cellular and Molecular Mechanisms of Action

There is currently a lack of specific research data on the antimicrobial activities of Eucalyptal A. While Eucalyptus essential oils, rich in Eucalyptol (B1671775), are known to exhibit broad-spectrum antimicrobial effects by disrupting microbial cell membranes and enzymatic activities, similar studies specifically isolating and testing this compound have not been identified. consensus.appconsensus.app

Antibacterial Effects on Microbial Cell Structures and Functions

Detailed studies focusing on the impact of this compound on bacterial cell structures and functions are not available in the current scientific literature. The mechanisms of action for antibacterial agents typically involve the disruption of the cell wall and membranes, leading to the leakage of cellular contents. nih.gov However, whether this compound possesses such capabilities remains to be investigated.

Antifungal Properties and Inhibition Mechanisms

Similarly, the antifungal properties and specific inhibition mechanisms of this compound have not been documented. Research on other constituents of Eucalyptus has shown fungicidal properties, but these findings cannot be directly attributed to this compound without specific experimental evidence. seejph.comtandfonline.com

Antiviral Mechanisms in Cellular Models

The potential antiviral mechanisms of this compound in cellular models are also an area that requires future research. While some compounds from Eucalyptus have been shown to possess antiviral activity, including the direct inactivation of viral particles, no such studies have been published for this compound. nih.govnih.gov

Anti-inflammatory Effects at the Cellular and Molecular Level

The anti-inflammatory effects of this compound at a cellular and molecular level are yet to be elucidated. The anti-inflammatory properties of Eucalyptus oil and its primary component, Eucalyptol, are well-documented and involve the modulation of inflammatory pathways. consensus.appnih.gov However, dedicated studies on this compound are absent.

Modulation of Inflammatory Cytokine Pathways

There is no available data on the ability of this compound to modulate inflammatory cytokine pathways. The inhibition of pro-inflammatory cytokines is a key mechanism of many anti-inflammatory compounds. nih.govnih.gov Future studies are needed to determine if this compound has a similar mode of action.

Impact on Cellular Inflammatory Responses (e.g., Human Red Blood Cell Membrane Stabilization)

The effect of this compound on cellular inflammatory responses, such as the stabilization of human red blood cell membranes, has not been investigated. The stabilization of red blood cell membranes is an indicator of anti-inflammatory activity, as it suggests a similar protective effect on lysosomal membranes. scispace.comjamdsr.com

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Eucalyptol, a principal component of Eucalyptus essential oils, has demonstrated significant antioxidant properties in various in vitro studies. The antioxidant capacity is often attributed to the presence of phenolic compounds and flavonoids found in Eucalyptus extracts, which work synergistically with compounds like Eucalyptol. sciencebiology.orgpreprints.orgsciencebiology.org These extracts have shown a remarkable ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of inflammatory diseases. nih.govresearchgate.netbiomedpharmajournal.org

The mechanisms underlying these antioxidant effects involve the direct scavenging of free radicals. Water extracts from Eucalyptus globulus leaves, for instance, have been shown to be effective against superoxide (B77818) anions (O₂˙⁻), hydroxyl radicals (HO˙), peroxyl radicals (ROO˙), hydrogen peroxide (H₂O₂), nitric oxide (˙NO), and peroxynitrite (ONOO⁻). nih.govresearchgate.net The scavenging activity is dose-dependent, with inhibitory concentrations (IC₅₀) often recorded at the microgram per milliliter level. nih.govresearchgate.net Phytochemical analyses of these extracts reveal a rich composition of polyphenols, including flavonoids like rutin (B1680289) and quercitrin, and phenolic acids such as chlorogenic acid and ellagic acid, which are believed to be significantly responsible for this activity. nih.govnih.gov

The antioxidant potential has been quantified using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. sciencebiology.orgpreprints.org Studies have confirmed that water extracts of E. globulus leaves and bark possess the highest antioxidant activity compared to other solvent extracts, which correlates with a higher content of total phenolics and flavonoids. jcchems.com This potent antioxidant and free radical scavenging ability supports the traditional use of Eucalyptus in managing conditions where oxidative stress is a key component. researchgate.netnih.govwisdomlib.org

Table 1: Reactive Species Scavenged by Eucalyptus globulus Leaf Water Extract

Reactive Species Type Scavenging Effect
Superoxide Anion (O₂˙⁻) ROS Effective Scavenging
Hydroxyl Radical (HO˙) ROS Effective Scavenging
Peroxyl Radical (ROO˙) ROS Effective Scavenging
Hydrogen Peroxide (H₂O₂) ROS Effective Scavenging
Nitric Oxide (˙NO) RNS Effective Scavenging
Peroxynitrite (ONOO⁻) RNS Effective Scavenging
DPPH Radical Free Radical Effective Scavenging

Enzyme Inhibition and Receptor Binding Studies in In Vitro Models

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease and Spike Protein)

In silico and in vitro studies have explored the potential of Eucalyptol as an inhibitor of key SARS-CoV-2 viral proteins. mdpi.comnih.gov Molecular docking studies suggest that Eucalyptol can effectively bind to the main protease (Mpro or 3CLpro) of the virus, an enzyme crucial for viral replication and polyprotein processing. mdpi.compreprints.org This binding is characterized by favorable binding energy and the formation of hydrophobic interactions within the active site of the protease, potentially inhibiting its function. preprints.orgresearchgate.net

Furthermore, Eucalyptol has been investigated for its ability to interfere with the SARS-CoV-2 Spike (S) protein, which mediates viral entry into host cells by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govresearchgate.net Research using SARS-CoV-2 Spike pseudotyped lentiviruses demonstrated that Eucalyptol could significantly reduce viral infection in cells expressing the hACE2 receptor. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) for this effect was found to be 0.0042% (v/v), indicating potent viral entry inhibition. nih.govnih.gov The mechanism may involve a direct effect on the virus, potentially by altering the viral envelope, which could compromise its structural integrity. nih.gov

Modulation of Other Enzymatic Activities

Eucalyptol and its parent essential oils exhibit inhibitory effects against a variety of other enzymes. Studies have shown that essential oils rich in Eucalyptol can inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are key targets in the management of post-prandial hyperglycemia. researchgate.netnih.govscienceopen.com This suggests a potential role in modulating glucose metabolism.

In the context of inflammation, Eucalyptus essential oils have demonstrated inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. biomedpharmajournal.orgbacs.com.tr Eucalyptol has also been identified as an inhibitor of the 5-HT3 receptor, a ligand-gated ion channel involved in complex physiological processes. adooq.comnih.gov Noncompetitive inhibition of the 5-HT3 receptor by Eucalyptol has been demonstrated through electrophysiological studies, suggesting it binds to an allosteric site. nih.gov Additionally, research has explored the inhibitory potential of Eucalyptus globulus essential oil against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, indicating its potential application in conditions related to hyperpigmentation. nih.gov The mechanism involves inducing conformational changes in the enzyme and exposing hydrophobic regions, thereby disrupting its catalytic function. nih.gov

Chemotherapeutic Potential in Cellular Models (e.g., Leukemia Cells)

The cytotoxic potential of Eucalyptus extracts and their components has been evaluated against various tumor cell lines. In vitro studies have shown that these compounds can induce cell death and inhibit the proliferation of cancer cells, including human leukemia cells. nih.govbepls.com

For instance, ethanolic extracts of Eucalyptus camaldulensis leaves have demonstrated a cytotoxic effect on human chronic myelogenous leukemia K562 cells. bepls.comnih.gov The mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death. nih.gov This is supported by observations of condensed and fragmented nuclei in treated cells, which are characteristic features of apoptosis. nih.gov The rich phytochemical profile of Eucalyptus, including terpenes, tannins, phenols, and flavonoids, is thought to contribute to these anticancer properties. bepls.com Flavonoids, in particular, are known to induce apoptosis in cancer cells through various pathways, such as inhibiting topoisomerase enzymes and activating caspases. bepls.com Other studies have noted the cytotoxic effects of Eucalyptus-derived compounds on Jurkat T-leukemia cells and the myeloid leukemia HL-60 cell line. nih.gov

Table 2: In Vitro Cytotoxic Activity on Leukemia Cell Lines

Cell Line Cancer Type Compound/Extract Source Observed Effect Reference
K562 Chronic Myelogenous Leukemia Ethanolic extract of Eucalyptus camaldulensis Cytotoxic effect, induction of apoptosis bepls.comnih.gov
Jurkat T-cell Leukemia Essential oil of Eucalyptus benthamii Cytotoxicity nih.gov
HL-60 Myeloid Leukemia Cladocalol from Eucalyptus cladocalyx Cytotoxic effect nih.gov

Insecticidal and Insect Repellent Actions: Mechanisms of Neurotoxicity and Behavioral Modulation

Essential oils derived from various Eucalyptus species, with Eucalyptol (1,8-cineole) as a primary constituent, are well-documented for their potent insecticidal, larvicidal, and repellent properties. nih.govnih.govresearchgate.netcambridge.org These oils have been shown to be effective against a wide range of insect pests, including those affecting stored products and disease vectors. cambridge.orgnih.gov

The primary mechanism of action is believed to be neurotoxicity. nih.gov Monoterpenes like Eucalyptol are lipophilic, allowing them to penetrate the insect cuticle and interfere with the nervous system. The toxic action is thought to involve the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. This causes hyperexcitation of the central nervous system, resulting in paralysis and death of the insect. The fumigant and contact toxicity of Eucalyptol-rich oils have been demonstrated against pests such as Tribolium castaneum and Rhyzopertha dominica. cambridge.org The repellent properties of Eucalyptol also play a crucial role in pest management by deterring insects from treated areas, thus preventing infestation. cambridge.org

Chemoattractant Properties (e.g., for Orchid Bees) and Ecological Signaling Roles

Beyond its repellent effects on pests, Eucalyptol serves a vital role in ecological signaling as a powerful chemoattractant, particularly for male orchid bees (Euglossini). researchgate.netflvc.org These bees are important pollinators in Neotropical ecosystems. flvc.org Male orchid bees are known to collect volatile compounds, including Eucalyptol, from various sources, primarily orchids, which they store in specialized structures on their hind tibiae. usda.gov

Field studies comparing different chemical attractants have shown that Eucalyptol collects the greatest abundance and species richness of orchid bees. researchgate.netflvc.org Specific species, such as Euglossa imperialis, Euglossa obtusa, and Eufriesea mexicana, show a significant association with Eucalyptol. researchgate.net It is believed that the collected fragrances are used by the male bees as part of a chemical bouquet in courtship displays to attract females, playing a crucial role in their reproductive success. This interaction highlights the dual role of a single compound in nature, acting as a defense mechanism against herbivores and pests while simultaneously serving as a key signaling molecule in plant-pollinator mutualisms. usda.gov

Computational and in Silico Approaches in Eucalyptol Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a compound and a potential biological target.

For Eucalyptal A, molecular docking simulations would be a critical first step in elucidating its mechanism of action, particularly concerning its observed antineoplastic properties. Researchers could dock this compound against a panel of known cancer-related proteins, such as kinases, transcription factors, or apoptosis-regulating proteins. The results would provide hypothetical binding poses and scores, which could then be used to prioritize targets for further experimental validation.

Hypothetical Docking Targets for this compound:

Target Class Specific Examples Rationale for Investigation
Apoptosis Regulators Bcl-2, Mcl-1 To investigate if this compound could induce cancer cell death.
Cell Cycle Kinases CDK2, CDK4/6 To determine potential cell cycle arrest mechanisms.

| Signaling Proteins | STAT3, NF-κB | To explore interference with cancer cell proliferation and survival pathways. |

This table is for illustrative purposes and represents potential research avenues, not existing data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon binding.

An MD simulation of a this compound-protein complex would allow researchers to:

Assess the stability of the hydrogen bonds and hydrophobic interactions predicted by docking.

Analyze the flexibility of both the ligand and the protein's active site.

Calculate the binding free energy, providing a more rigorous estimation of binding affinity than docking scores alone.

These simulations are computationally intensive but offer invaluable information on the dynamic nature of the molecular interaction, which is crucial for understanding the compound's biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Should a series of this compound analogs or derivatives be synthesized and tested for their antineoplastic efficacy, QSAR modeling could be employed.

A QSAR study on this compound derivatives would involve:

Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Correlating these descriptors with the observed biological activity using statistical methods.

Developing a predictive model that can estimate the activity of new, untested analogs.

This approach would be instrumental in guiding the synthesis of more potent and selective this compound-based therapeutic agents.

In Silico Prediction of Biological Activities and Potential Targets (e.g., PASS Online)

Web-based servers and software, such as PASS (Prediction of Activity Spectra for Substances) Online, can predict a wide spectrum of biological activities for a given chemical structure based on a vast database of known active compounds.

Submitting the structure of this compound to such a predictor could generate a list of probable biological activities, including potential therapeutic effects and mechanisms of action. This can be a valuable, cost-effective method for hypothesis generation, helping to guide future experimental research by suggesting potential, previously unconsidered, biological targets or pathways for this compound.

Application of Machine Learning and Artificial Intelligence in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to drug discovery. While no specific ML models have been trained on this compound, these technologies hold immense potential.

Future applications could include:

Target Identification: Using AI algorithms to analyze biological data and predict novel protein targets for this compound.

De Novo Design: Employing generative ML models to design novel molecules based on the this compound scaffold with improved activity or pharmacokinetic properties.

Predictive Modeling: Developing complex ML models, such as deep neural networks, to create more accurate QSAR or toxicity predictions than traditional methods.

As more data on this compound and its analogs become available, the application of AI and machine learning will undoubtedly accelerate the exploration of its therapeutic potential.

Current Research Frontiers and Future Directions

Emerging Synthetic Methodologies for Sustainable Eucalyptol (B1671775) Production

The chemical synthesis of eucalyptol, also known as 1,8-cineole, is an area of active research, with a strong emphasis on developing environmentally friendly and efficient methods. ijarsct.co.in Traditional approaches often involve the use of toxic reagents and can result in undesirable by-products. ijarsct.co.in To address these challenges, researchers are exploring greener alternatives.

One promising strategy is the use of eucalyptol itself as a green solvent in various chemical reactions, such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig couplings. ijarsct.co.inmdpi.com This approach not only reduces the reliance on problematic solvents like toluene (B28343) but also contributes to a more sustainable chemical process. ijarsct.co.in For instance, studies have demonstrated the successful synthesis of highly functionalized pyridines and other O,S,N-heterocycles using eucalyptol as the solvent, achieving moderate to good yields. mdpi.comresearchgate.net

Alternative synthetic routes are also being investigated. The reduction of α-terpineol and the epoxidation of α-pinene are considered cost-effective and environmentally benign pathways to produce eucalyptol with high purity and yield. ijarsct.co.in These methods represent a significant step towards more sustainable industrial production of eucalyptol.

Advancements in Eucalyptol Analytical Characterization and Trace Analysis

Accurate and sensitive analytical methods are crucial for the quality control and characterization of eucalyptol in various matrices. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) remain the most widely used techniques for the qualitative and quantitative analysis of essential oils, including the determination of eucalyptol content. researchgate.netspectroscopyonline.com

Recent advancements in analytical instrumentation are further enhancing the characterization of eucalyptol. Techniques like GC-time-of-flight-MS (GC-TOF-MS) with soft electron ionization can provide more detailed fragrance profiles and overcome challenges associated with the extensive fragmentation of analytes at conventional ionization energies. spectroscopyonline.com For trace analysis, methods such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are employed for the determination of eucalyptol in complex samples like melon fruits and chrysanthemum flowers. sigmaaldrich.com

Moreover, spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy serve as complementary tools for identifying major compounds like eucalyptol in essential oils. mdpi.com High-performance thin-layer chromatography (HPTLC) has also been utilized for the densitometric analysis of eucalyptol in pharmaceutical formulations. sigmaaldrich.com These advanced analytical methods are essential for ensuring the authenticity and purity of eucalyptol-containing products.

Exploration of Novel Eucalyptol-Derived Bioactive Compounds and Their Applications

Eucalyptol itself exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net Building on this, researchers are exploring the synthesis of novel bioactive compounds derived from eucalyptol to enhance or diversify its therapeutic potential. The use of eucalyptol as a green solvent in the synthesis of various heterocyclic compounds is a significant area of this exploration. mdpi.comdntb.gov.ua These synthesized heterocycles, containing oxygen, sulfur, and nitrogen, are of interest for their potential biological activities. mdpi.comdntb.gov.ua

The synergistic effects of eucalyptol with other compounds are also a key area of investigation. For example, the combination of eucalyptol with menthol (B31143) can lead to more effective pain relief, as menthol enhances the penetration of the anti-inflammatory eucalyptol. mdpi.com Similarly, studies have shown that eucalyptol can act synergistically with conventional antibiotics, potentially helping to overcome antibiotic resistance. nih.gov The main components of Laurus nobilis essential oil, including eucalyptol, have demonstrated synergistic effects with antibiotics against both bacteria and yeasts. nih.gov

The development of eucalyptol-based formulations is another promising avenue. For instance, nanoemulsions and nanocapsules are being investigated as delivery systems to improve the stability and biological efficacy of eucalyptol. researchgate.net These novel applications highlight the ongoing efforts to harness and expand upon the natural bioactive properties of eucalyptol for pharmaceutical and other industrial uses.

Further Elucidation of Complex Eucalyptol Mechanisms in In Vitro Biological Systems

Significant research is dedicated to understanding the molecular mechanisms underlying the biological activities of eucalyptol in in vitro models. These studies are crucial for validating its therapeutic potential and identifying specific cellular targets.

Anti-inflammatory Mechanisms: Eucalyptol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the nuclear translocation of NF-κB p65 and PPARγ, which in turn suppresses the expression of pro-inflammatory genes. researchgate.net This leads to a reduction in inflammatory mediators such as TNF-alpha, IL-6, and IL-8. researchgate.net In vitro studies using human monocytes and alveolar macrophages have demonstrated the inhibitory effect of eucalyptol on cytokine production.

Antioxidant Mechanisms: The antioxidant activity of eucalyptol is another area of intense study. It is believed to act via the activation of the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response. researchgate.net This activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). researchgate.net Various in vitro assays, such as DPPH and β-carotene/linoleic acid tests, have confirmed the antioxidant capacity of eucalyptol. mdpi.com

Other Biological Activities: In vitro models are also employed to investigate other properties of eucalyptol, such as its effects on the respiratory system and its antimicrobial activity. researchgate.netmdpi.com For instance, studies on lung cell models help to elucidate its potential benefits in respiratory conditions. mdpi.com The complexity of these biological systems often means that the observed effects could be due to eucalyptol alone or a synergistic interaction with other components in essential oil extracts. mdpi.com Further research using purified eucalyptol in sophisticated in vitro models, such as organ-on-a-chip systems, will be essential to precisely define its mechanisms of action. mdpi.com

Integration of Multi-Omics Data in Eucalyptol Pathway Analysis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the systemic effects of bioactive compounds like eucalyptol. The integration of multi-omics data allows for a more holistic view of the biological pathways modulated by eucalyptol, moving beyond the study of single molecular targets. plos.orgnih.gov

By combining different omics datasets, researchers can construct comprehensive models of how eucalyptol influences cellular processes from the gene level to metabolic output. plos.orgbiorxiv.org For example, integrating transcriptomics and proteomics data can reveal how eucalyptol-induced changes in gene expression translate into alterations in protein levels and, consequently, cellular function. frontiersin.org Metabolomics can further elucidate the downstream effects on metabolic pathways. researchgate.net

Several computational frameworks and tools, such as PathIntegrate and OmicsNet, have been developed to facilitate the integration and interpretation of multi-omics data. plos.orgbiorxiv.org These platforms can help to identify key pathways and molecular drivers affected by eucalyptol, providing insights that might be missed when analyzing each omics layer separately. plos.orgresearchgate.net For instance, such an approach could be used to identify a multi-omics signature that predicts the response to eucalyptol in a particular disease model. While the application of multi-omics to eucalyptol research is still emerging, it holds immense potential for uncovering novel mechanisms of action and identifying new therapeutic applications.

Sustainable Production and Utilization Strategies for Eucalyptol from Natural Sources

The increasing demand for natural and sustainable products is driving the development of eco-friendly strategies for the production and utilization of eucalyptol. marketresearchintellect.comdatahorizzonresearch.com Eucalyptol is primarily extracted from the leaves of eucalyptus trees, particularly species like Eucalyptus globulus and Eucalyptus polybractea, which have high eucalyptol content in their essential oils. mdpi.com

Sustainable Sourcing and Extraction: A key focus is on sustainable harvesting methods and innovative extraction techniques that enhance both the yield and purity of eucalyptol while minimizing environmental impact. marketresearchintellect.com Advancements in extraction technologies, such as supercritical fluid extraction and improved steam distillation processes, are gaining traction. marketresearchintellect.comresearchgate.net These methods often reduce energy consumption and the use of organic solvents, aligning with the principles of green chemistry. mdpi.com

Valorization of By-products: Sustainable strategies also involve the valorization of by-products from the extraction process. mdpi.com For example, the biomass remaining after essential oil extraction can be used for producing biofuels, further contributing to a circular economy. mdpi.com

Q & A

Q. What methodologies are recommended for the initial isolation and characterization of Eucalyptal A from natural sources?

this compound, a phloroglucinol-terpene compound, is typically isolated from Eucalyptus globulus fruits using chromatographic techniques such as HPLC or column chromatography. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its molecular framework. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at relevant wavelengths. Researchers should cross-reference spectral data with published studies to ensure accuracy .

Q. What in vitro models are most appropriate for preliminary screening of this compound’s anti-cancer activity?

Glioblastoma multiforme (GBM) cell lines, such as LN229 and U87MG, are widely used to assess anti-proliferative effects. Standard assays include MTT or CellTiter-Glo® for viability, scratch/wound healing assays for migration inhibition, and Boyden chamber tests for invasiveness. Dose-response curves (0–100 µM range) should be generated to calculate IC50 values. Positive controls (e.g., temozolomide) and vehicle controls (e.g., DMSO) are critical for data reliability .

Q. What solvent systems and stability conditions are optimal for this compound in experimental settings?

this compound is lipophilic and typically dissolved in DMSO for stock solutions (e.g., 10 mM), followed by dilution in culture media (final DMSO concentration ≤0.1%). Stability studies under varying pH (6–8), temperatures (4°C vs. −20°C), and light exposure should precede long-term experiments. LC-MS monitoring over 24–72 hours can confirm compound integrity .

Advanced Research Questions

Q. How can researchers design in vivo experiments to validate this compound’s anti-GBM efficacy while minimizing toxicity?

Orthotopic xenograft models in immunocompromised mice (e.g., BALB/c nude) are preferred for GBM studies. Key endpoints include tumor volume (via bioluminescence imaging), survival analysis, and histopathological assessment of necrosis/apoptosis. Toxicity panels should evaluate liver/kidney function (ALT, creatinine) and hematological parameters. Dose optimization via pharmacokinetic studies (e.g., Cmax, AUC) ensures therapeutic windows align with in vitro IC50 values .

Q. What mechanistic approaches are used to validate this compound’s modulation of the SRSF1/MYO1B splicing axis?

siRNA or CRISPR-Cas9 knockdown of SRSF1 in GBM cells can confirm dependency on this pathway. Western blotting quantifies SRSF1 protein levels, while RT-PCR or RNA-seq identifies MYO1B splice variants. Functional rescue experiments (overexpressing SRSF1) test specificity. Co-immunoprecipitation or proximity ligation assays (PLA) further explore SRSF1-protein interactions .

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling (plasma/tissue concentration-time curves).
  • Prodrug synthesis to enhance solubility.
  • Combination studies with blood-brain barrier (BBB) permeabilizers (e.g., mannitol).
  • Metabolite identification via LC-MS/MS to assess degradation pathways .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tumor models?

Mixed-effects models account for intra-subject variability in longitudinal tumor growth data. For survival analysis, Kaplan-Meier curves with log-rank tests compare treatment groups. Multivariate regression adjusts for covariates like initial tumor size. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in studies with high biological variability .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Automated synthesis platforms (e.g., Chemspeed®) standardize reaction conditions. Analytical quality control requires triple verification via HPLC, NMR, and high-resolution MS. Batch-to-batch consistency is assessed using principal component analysis (PCA) of spectral data. Detailed synthetic protocols must be archived in open-access repositories (e.g., Zenodo) .

Methodological Considerations

  • Data Presentation : Tables should include mean ± SEM, p-values, and effect sizes. For example:

    ModelIC50 (µM)Apoptosis (%)Migration Inhibition (%)
    LN22912.3 ± 1.245.6 ± 3.868.2 ± 4.1
    U87MG9.8 ± 0.952.1 ± 4.572.4 ± 3.7
  • Ethical Compliance : Animal studies must follow ARRIVE guidelines, including randomization, blinding, and ethical approval identifiers (e.g., IACUC #XXXX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.